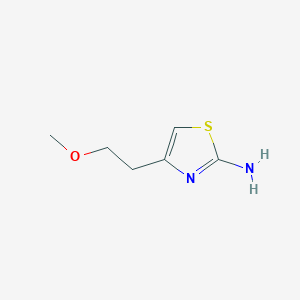![molecular formula C16H16F5OPS3 B12310938 (2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12310938.png)
(2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3aR,6S,7aR)-3a-メチル-2-((パーフルオロフェニル)チオ)-6-(プロプ-1-エン-2-イル)ヘキサヒドロベンゾ[d][1,3,2]オキサチアホスホール 2-スルフィドは、独自の構造的特徴と科学研究の様々な分野における重要な応用で知られる複雑な有機化合物です。この化合物は、パーフルオロフェニル基、プロプ-1-エン-2-イル基、およびヘキサヒドロベンゾ[d][1,3,2]オキサチアホスホール環系が存在することで特徴付けられ、立体特異的合成における貴重な試薬となっています。
準備方法
合成経路と反応条件
(2R,3aR,6S,7aR)-3a-メチル-2-((パーフルオロフェニル)チオ)-6-(プロプ-1-エン-2-イル)ヘキサヒドロベンゾ[d][1,3,2]オキサチアホスホール 2-スルフィドの合成には、いくつかのステップが含まれます。一般的な方法の1つには、キラルホスフィンとパーフルオロフェニルチオールを制御された条件下で反応させて、目的の生成物を形成させる方法が含まれます。この反応は通常、窒素またはアルゴンなどの不活性雰囲気を必要とし、中間体の安定性を確保するために低温で行われます。
工業的生産方法
工業的な設定では、この化合物の生産は、温度、圧力、流量などの反応パラメータを正確に制御できる連続フローリアクターを使用してスケールアップできます。この方法は、合成プロセスの効率と収率を高め、大規模生産が可能になります。
化学反応の分析
反応の種類
(2R,3aR,6S,7aR)-3a-メチル-2-((パーフルオロフェニル)チオ)-6-(プロプ-1-エン-2-イル)ヘキサヒドロベンゾ[d][1,3,2]オキサチアホスホール 2-スルフィドは、次のような様々な種類の化学反応を起こします。
酸化: この化合物は、過酸化水素またはm-クロロ過安息香酸などの試薬を使用して酸化させることができ、スルホキシドまたはスルホンを形成します。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、チオールまたはホスフィンを形成します。
置換: 求核置換反応は、パーフルオロフェニル基で起こることがあり、アミンまたはチオールなどの求核剤がフッ素原子を置換します。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、アミンなどの求核剤が含まれます。これらの反応は通常、制御された温度と不活性雰囲気下で行われ、不要な副反応を防ぎます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、反応の種類と使用される試薬に応じて、スルホキシド、スルホン、チオール、ホスフィンが含まれます。
科学的研究の応用
(2R,3aR,6S,7aR)-3a-メチル-2-((パーフルオロフェニル)チオ)-6-(プロプ-1-エン-2-イル)ヘキサヒドロベンゾ[d][1,3,2]オキサチアホスホール 2-スルフィドは、科学研究において幅広い用途があります。
化学: これは、キラルホスフィンとメチルホスホネートヌクレオチドの立体特異的合成における試薬として使用されます.
生物学: この化合物は、独自の構造的特性により、酵素機構とタンパク質-リガンド相互作用の研究に使用されます。
産業: この化合物は、ポリマーやコーティングなどの特殊化学品や材料の生産に使用されます。
作用機序
(2R,3aR,6S,7aR)-3a-メチル-2-((パーフルオロフェニル)チオ)-6-(プロプ-1-エン-2-イル)ヘキサヒドロベンゾ[d][1,3,2]オキサチアホスホール 2-スルフィドの作用機序には、酵素や受容体などの分子標的との相互作用が関係しています。この化合物の独自の構造により、これらの標的と安定な複合体を形成し、その活性を調節し、様々な生化学的効果をもたらします。これらの相互作用に関与する経路には、活性部位残基との共有結合および水素結合や疎水性相互作用などの非共有結合が含まれます。
類似化合物との比較
類似化合物
(2S,3aR,5S,7aR)-7a-メチル-2-((パーフルオロフェニル)チオ)-5-(プロプ-1-エン-2-イル)ヘキサヒドロベンゾ[d][1,3,2]オキサチアホスホール 2-スルフィド: この化合物は、標的化合物のエナンチオマーであり、同様の構造的特徴と反応性を共有しています.
(2S,3aR,5S,7aR)-7a-メチル-2-((パーフルオロフェニル)チオ)-5-(プロプ-1-エン-2-イル)ヘキサヒドロベンゾ[d][1,3,2]オキサチアホスホール 2-スルフィド: 立体特異的合成における同様の応用を持つ別のエナンチオマー.
独自性
(2R,3aR,6S,7aR)-3a-メチル-2-((パーフルオロフェニル)チオ)-6-(プロプ-1-エン-2-イル)ヘキサヒドロベンゾ[d][1,3,2]オキサチアホスホール 2-スルフィドの独自性は、その特定の立体化学にあり、化学反応における明確な反応性と選択性を付与します。これは、キラル化合物の合成や生物系における立体化学効果の研究において貴重なツールとなっています。
特性
分子式 |
C16H16F5OPS3 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
(3aR,6S,7aR)-3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole |
InChI |
InChI=1S/C16H16F5OPS3/c1-7(2)8-4-5-16(3)9(6-8)22-23(24,26-16)25-15-13(20)11(18)10(17)12(19)14(15)21/h8-9H,1,4-6H2,2-3H3/t8-,9+,16+,23?/m0/s1 |
InChIキー |
YPYCUYPOHPPYAS-DWBMIXFYSA-N |
異性体SMILES |
CC(=C)[C@H]1CC[C@@]2([C@@H](C1)OP(=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C |
正規SMILES |
CC(=C)C1CCC2(C(C1)OP(=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12310869.png)
![rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12310876.png)



![rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)
![Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12310908.png)


![rac-(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B12310930.png)

![1-[(1R)-1-azidoethyl]-4-chlorobenzene](/img/structure/B12310932.png)

